molecular formula C8H4Cl3N B1346441 4-(Trichloromethyl)benzonitrile CAS No. 2179-45-5

4-(Trichloromethyl)benzonitrile

Cat. No.: B1346441
CAS No.: 2179-45-5
M. Wt: 220.5 g/mol
InChI Key: KHBCTNHFESKSDC-UHFFFAOYSA-N
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Description

4-(Trichloromethyl)benzonitrile is an organic compound with the molecular formula C8H4Cl3N. It is a derivative of benzonitrile, where a trichloromethyl group is attached to the benzene ring. This compound is used as a building block in various chemical syntheses, including the preparation of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

4-(Trichloromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of Betrixaban, a novel anticoagulant that acts as an oral direct inhibitor of factor Xa (FXa) for the prevention of venous thromboembolism . The interactions between this compound and these biomolecules are crucial for its function as a building block in chemical synthesis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of anticoagulants like Betrixaban suggests that it may impact pathways related to blood coagulation and cellular responses to injury . The compound’s influence on gene expression and cellular metabolism is essential for its effectiveness in pharmaceutical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the synthesis of Betrixaban, this compound acts as a precursor that undergoes chemical transformations to produce the active anticoagulant . These interactions and transformations are critical for the compound’s function in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its degradation products can have different biochemical properties . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as its role in anticoagulant synthesis. At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity and other adverse effects . Understanding the dosage effects is crucial for its safe and effective use in pharmaceutical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of pharmaceuticals like Betrixaban indicates that it participates in metabolic pathways related to blood coagulation and anticoagulation . The compound’s interactions with enzymes and cofactors are essential for its function in these pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions influence its accumulation and distribution in specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trichloromethyl)benzonitrile can be synthesized from p-tolunitrile through a series of chemical reactions. One common method involves the chlorination of p-tolunitrile to introduce the trichloromethyl group . The reaction typically requires the use of chlorine gas and a suitable catalyst under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Trichloromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trichloromethyl)benzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trichloromethyl)benzonitrile involves its interaction with specific molecular targets. For example, in pharmaceutical applications, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The trichloromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trichloromethyl)benzonitrile is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(trichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBCTNHFESKSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301347
Record name 4-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-45-5
Record name NSC142538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142538
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(trichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trichloromethyl)benzonitrile
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Synthesis routes and methods

Procedure details

p-Tolunitrile (4.10 g, 0.035 mole) and dichlorine monoxide (6.93 g, 0.074 mole) in carbon tetrachloride (97 ml) were added to a bottle under nitrogen. The bottle was capped and stored at room temperature for 4 days. The water layer was separated, the organic layer dried (MgSO4) and the solvent removed on a rotary evaporator to give p-cyanobenzotrichloride as an oil (7.87 g, yield 100%). The oil was combined with a similar run and distilled in a short path still to give a white crystalline solid which was recrystallized from petroleum ether to give substantially pure p-cyanobenzotrichloride (mp 40.5°-41.7°).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One

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